molecular formula C7H9NO4 B1359587 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid CAS No. 1018168-48-3

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid

Cat. No.: B1359587
CAS No.: 1018168-48-3
M. Wt: 171.15 g/mol
InChI Key: RSQLCHFZSZYIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Oxazole derivatives, including “2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been found to exhibit a wide spectrum of biological activities, making them valuable for medical applications . Therefore, future research could focus on exploring these biological activities further and developing new chemical entities based on oxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxyacetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methoxyacetic acid group can then be introduced through an etherification reaction using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the methoxyacetic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-5-2-6(8-12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQLCHFZSZYIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.